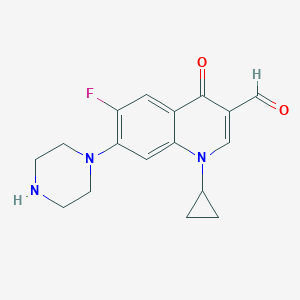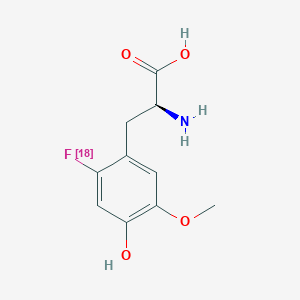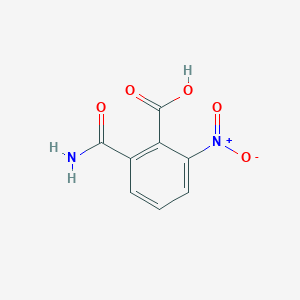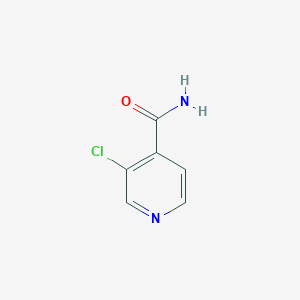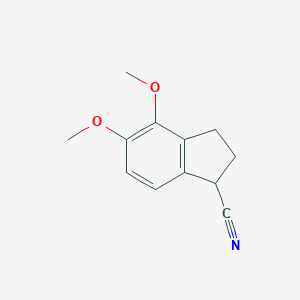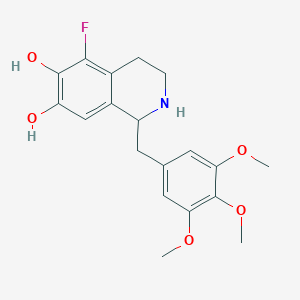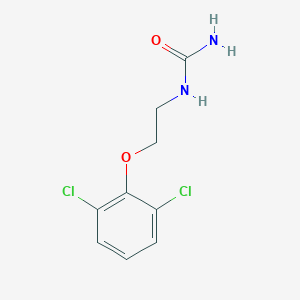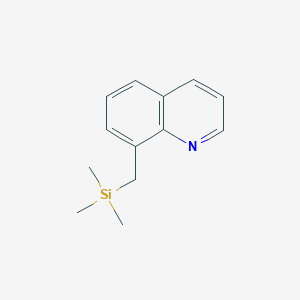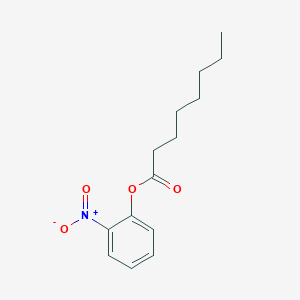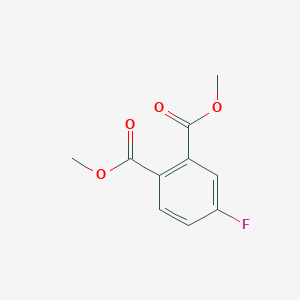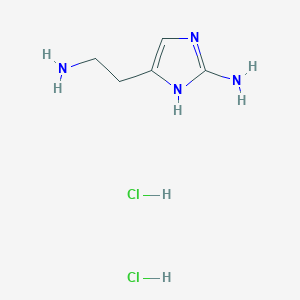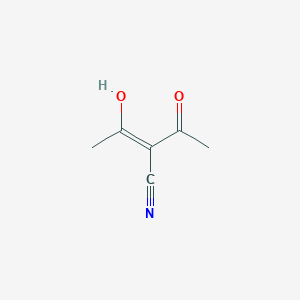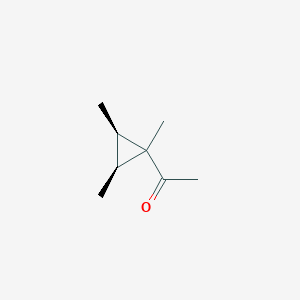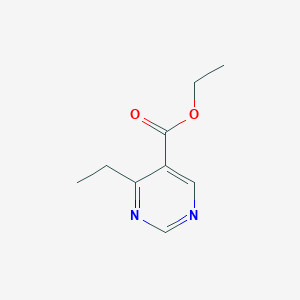
BOTRYOCOCCANE C30-C32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane typically involves the use of isoprenoid precursors. The process includes multiple steps of alkylation and cyclization reactions under controlled conditions . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane is generally carried out through large-scale chemical synthesis. This involves the use of advanced chemical reactors and purification systems to ensure high efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .
Applications De Recherche Scientifique
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane involves its interaction with specific molecular targets and pathways. It is known to integrate into cell membranes, affecting their fluidity and function . Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Squalene: Another isoprenoid with a similar structure but different biological functions.
Tetrahydrosqualene: A hydrogenated derivative of squalene with distinct chemical properties.
Lupeol: A triterpenoid with anti-inflammatory and anticancer properties.
Uniqueness
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane is unique due to its highly branched structure, which imparts specific physical and chemical properties. This makes it particularly valuable in applications requiring stability and resistance to oxidation .
Propriétés
IUPAC Name |
10-ethyl-2,6,10,13,17,21-hexamethyldocosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-29H,10-24H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQOPLQIXUYINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
